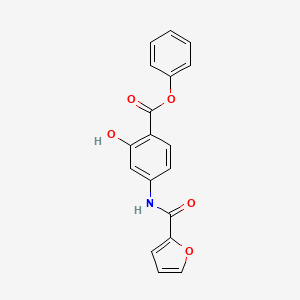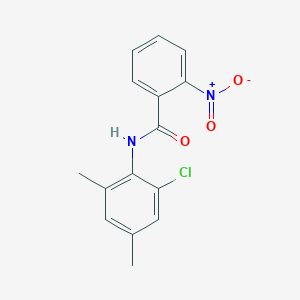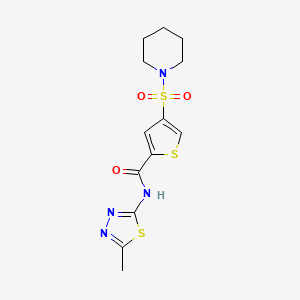![molecular formula C18H22N6OS B5520460 1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often exhibit significant biological activities due to their structural features. The presence of indazole, thiadiazole, and piperazinone moieties suggests potential for pharmacological application, given these substructures are frequently explored for therapeutic benefits. Research into similar compounds provides a foundation for understanding the synthesis, molecular structure, and properties that could be extrapolated to this compound.
Synthesis Analysis
Synthesis of complex molecules incorporating indazole, thiadiazole, and piperazine frameworks often involves multi-step reactions, including cyclization, condensation, and substitution reactions. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving the piperazine moiety through a series of reactions starting from basic heterocyclic compounds, indicative of the complex synthetic routes required for such molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing indazole, thiadiazole, and piperazine units is characterized by NMR, IR, and mass spectrometry, providing detailed insights into their chemical makeup. For instance, the structural characterization of synthesized compounds by Xia (2015) highlights the utility of these analytical techniques in confirming molecular structures of complex organic compounds (Xia, 2015).
Chemical Reactions and Properties
Compounds with the specified moieties engage in a variety of chemical reactions, reflective of their functional groups' reactivity. These reactions can include nucleophilic substitution, electrophilic addition, and cycloadditions. The chemical properties are significantly influenced by the presence of these heterocyclic moieties, which can impart biological activity through interactions with biological targets. Research by Deshmukh et al. (2017) on similar compounds showcases the synthesis and potential reactions these molecules can undergo (Deshmukh et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies and are essential for the formulation and application of these compounds in a laboratory or therapeutic context. Studies similar to those by Ahmed et al. (2017) provide insights into the physical properties of compounds with comparable structural characteristics (Ahmed et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, are defined by the functional groups present in the molecule. These properties influence the compound's interaction with biological systems and its stability under various conditions. The research by Omar et al. (2022) on piperazine analogues containing thiadiazole rings provides a context for understanding how these moieties contribute to the overall chemical properties of such molecules (Omar et al., 2022).
科学的研究の応用
Synthesis and Biological Activities
Research has been focused on the synthesis and evaluation of biological activities of compounds related to the chemical structure of interest. For example, novel thiadiazole amide compounds containing the piperazine moiety have been synthesized, with some showing inhibitory effects against specific bacteria and antiviral activities against tobacco mosaic virus (Z. Xia, 2015). Furthermore, derivatives have been created to investigate their antimicrobial, antilipase, and antiurease activities, with some compounds displaying moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).
Antimicrobial and Antiviral Evaluation
Several studies have focused on the synthesis of thiadiazole systems and their antimicrobial evaluation. For instance, some newly synthesized 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole derivatives have been evaluated for their antimicrobial properties, indicating potential as antimicrobial agents (W. Hamama et al., 2017). Additionally, research into designing and synthesizing derivatives for anti-tubercular activity has yielded compounds with moderate to very good activity against Mycobacterium tuberculosis strains, highlighting the therapeutic potential of such chemical structures (Kalaga Mahalakshmi Naidu et al., 2016).
Pharmacological Evaluation
The exploration of novel derivatives for pharmacological uses, including antidepressant and antianxiety activities, has been a significant area of research. For instance, a series of compounds synthesized from furan and piperazine showed promising results in reducing immobility times in animal models, suggesting potential antidepressant and antianxiety properties (J. Kumar et al., 2017).
Antimicrobial Agent Development
The development of compounds as antimicrobial agents, particularly against bacterial and fungal strains, has been an ongoing research theme. Novel piperazine-based thiadiazolines, for example, have shown promising in vitro antimicrobial potential, indicating their suitability as antimicrobial agents with specific efficacy against bacteria and fungi (Rahul V. Patel et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-indazol-6-yl)-5-methyl-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-11(2)18-16(26-22-21-18)9-23-10-17(25)24(8-12(23)3)14-5-4-13-7-19-20-15(13)6-14/h4-7,11-12H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNBZBQBPEPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1CC2=C(N=NS2)C(C)C)C3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
